![molecular formula C12H17NO3 B1462466 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol CAS No. 1090443-35-8](/img/structure/B1462466.png)
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol
Overview
Description
Scientific Research Applications
- DEPO’s electronic absorption and emission spectra have been studied in different solvents. These data help determine solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .
- DEPO belongs to the class of D-π-A chromophores. These compounds exhibit fluorescence due to intramolecular charge transfer from the donor group to the acceptor group via pi bond conjugations .
- DEPO derivatives could be explored as Janus molecules, which possess hydroxy- or sulfur-based functional groups .
- While not directly related to DEPO, it’s worth noting that 4-hydroxy-2,5-dimethylfuran-3(2H)-one is under safety assessment by the EFSA Panel on Food Contact Materials .
Fluorescent Probe and Solvatochromism
Material Sciences
Elastomer Composites
Janus Molecules
Safety and Efficacy Studies
Photostability and Solvent Effects
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-11(9(2)16-8)12(15)13-5-3-10(14)4-6-13/h7,10,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGNSGQDTZCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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